(1-Chloro-2-methylpropan-2-yl)cyclohexane
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Overview
Description
(1-Chloro-2-methylpropan-2-yl)cyclohexane is an organic compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where a chlorine atom and a 2-methylpropan-2-yl group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpropan-2-yl)cyclohexane typically involves the chlorination of 2-methylpropan-2-ylcyclohexane. This can be achieved through the reaction of 2-methylpropan-2-ylcyclohexane with chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpropan-2-yl)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
(1-Chloro-2-methylpropan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylpropan-2-yl)cyclohexane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene through an E2 mechanism. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl chloride: Similar structure but lacks the 2-methylpropan-2-yl group.
2-Chlorocyclohexanol: Contains a hydroxyl group instead of the 2-methylpropan-2-yl group.
1-Chloro-2-methylcyclohexane: Similar structure but with a different substitution pattern.
Uniqueness
(1-Chloro-2-methylpropan-2-yl)cyclohexane is unique due to the presence of both a chlorine atom and a bulky 2-methylpropan-2-yl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)cyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,8-11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
MCXQGTAWSJEPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)C1CCCCC1 |
Origin of Product |
United States |
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